molecular formula C19H30N2O2 B7084800 N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline

N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline

Cat. No.: B7084800
M. Wt: 318.5 g/mol
InChI Key: RYEBGCHQUKTWIA-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline is a complex organic compound with a unique structure that includes a cyclohexyl ring, a morpholine ring, and an aniline group

Properties

IUPAC Name

N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15-3-8-18(21-9-11-23-12-10-21)13-19(15)20-17-6-4-16(5-7-17)14-22-2/h3,8,13,16-17,20H,4-7,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEBGCHQUKTWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOCC2)NC3CCC(CC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of cyclohexyl derivatives followed by the introduction of the morpholine and aniline groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the aniline or morpholine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Halogenated derivatives, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(methoxymethyl)cyclohexyl]-2-methyl-5-morpholin-4-ylaniline include:

    N-cyclohexyl methylone: A novel stimulant and substituted cathinone with psychoactive effects.

    4-hydroxy-2-quinolones: Compounds with interesting pharmaceutical and biological activities.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties

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